m-CPBG hydrochloride

Descripción

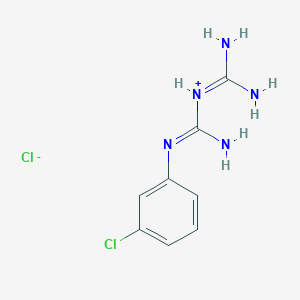

Structure

3D Structure of Parent

Propiedades

IUPAC Name |

2-(3-chlorophenyl)-1-(diaminomethylidene)guanidine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClN5.ClH/c9-5-2-1-3-6(4-5)13-8(12)14-7(10)11;/h1-4H,(H6,10,11,12,13,14);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOWAIJYHRWFTHR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)N=C(N)N=C(N)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11Cl2N5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>37.2 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID26732604 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

2113-05-5 |

Source

|

| Record name | Imidodicarbonimidic diamide, N-(3-chlorophenyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2113-05-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2113-05-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=210906 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(3-Chlorophenyl)-biguanide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-(3-Chlorophenyl)biguanide hydrochloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KUM9PU5NEY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

m-Chlorophenylbiguanide (m-CPBG) Hydrochloride: A Selective 5-HT3 Receptor Agonist

A Technical Guide for Researchers and Drug Development Professionals

Abstract

m-Chlorophenylbiguanide (m-CPBG) hydrochloride is a potent and selective agonist for the 5-hydroxytryptamine type 3 (5-HT3) receptor, a ligand-gated ion channel extensively involved in neurotransmission. This technical guide provides an in-depth overview of m-CPBG's pharmacological profile, its mechanism of action, and detailed methodologies for its characterization. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals working with 5-HT3 receptors.

Introduction

The 5-HT3 receptor is a member of the Cys-loop superfamily of ligand-gated ion channels, which also includes nicotinic acetylcholine, GABA-A, and glycine (B1666218) receptors. Upon binding of serotonin (B10506) (5-HT), the 5-HT3 receptor channel opens, allowing for the rapid influx of cations (primarily Na+ and K+, with a smaller permeability to Ca2+), leading to neuronal depolarization. These receptors are widely distributed throughout the central and peripheral nervous systems and are implicated in various physiological processes, including emesis, anxiety, and pain perception.

m-CPBG has been instrumental as a pharmacological tool to elucidate the physiological and pathological roles of the 5-HT3 receptor. Its high affinity and selectivity make it an ideal ligand for in vitro and in vivo studies.

Pharmacological Profile of m-CPBG Hydrochloride

Binding Affinity and Potency

m-CPBG exhibits high affinity for the 5-HT3 receptor. Quantitative data from various studies are summarized in the tables below.

Table 1: In Vitro Binding Affinity and Functional Potency of m-CPBG

| Parameter | Value | Species/Tissue/Cell Line | Radioligand/Assay | Reference |

| IC50 | 1.5 nM | Rat Cortical Homogenates | [3H]GR67330 | [1] |

| EC50 | 0.05 µM | Rat Vagus Nerve Depolarization | Functional Assay | [1] |

| EC50 | 1.1 µM | Mouse 5-HT3A Receptor | Voltage-Clamp Fluorometry | |

| EC50 | 2.8 µM | Human 5-HT3AB Receptor | Electrophysiology | |

| Agonist Type | Full Agonist | N1E-115 Neuroblastoma Cells | Electrophysiology |

Table 2: Comparative Potency of m-CPBG and Serotonin (5-HT)

| Agonist | EC50 (µM) | Preparation | Reference |

| m-CPBG | 0.05 | Rat Vagus Nerve | [1] |

| 5-HT | 0.46 | Rat Vagus Nerve | [1] |

In Vivo Activity

In anesthetized cats, m-CPBG potently evokes the Bezold-Jarisch reflex, a cardioinhibitory reflex characterized by bradycardia and hypotension, which is a known effect of 5-HT3 receptor activation.[1] This effect can be blocked by the selective 5-HT3 antagonist, ondansetron (B39145).[1] In rats, central administration of m-CPBG has been shown to inhibit water intake and induce hyperglycemia.

Mechanism of Action

Activation of the 5-HT3 receptor by m-CPBG leads to the opening of its integral ion channel, resulting in a rapid, transient influx of cations and subsequent depolarization of the neuronal membrane.

Figure 1. Signaling pathway of the 5-HT3 receptor activated by m-CPBG.

Experimental Protocols

Radioligand Binding Assay (Competitive Inhibition)

This protocol describes a method to determine the binding affinity of m-CPBG for the 5-HT3 receptor using a radiolabeled ligand.

-

Materials:

-

Tissue homogenate (e.g., rat cerebral cortex) or cells expressing 5-HT3 receptors.

-

Radioligand: [3H]GR67330 or other suitable 5-HT3 antagonist radioligand.

-

This compound.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation cocktail.

-

Scintillation counter.

-

-

Procedure:

-

Prepare serial dilutions of m-CPBG in assay buffer.

-

In a microplate, add in the following order:

-

Assay buffer.

-

Radioligand at a concentration near its Kd.

-

Tissue homogenate or cell membranes.

-

Varying concentrations of m-CPBG or vehicle (for total binding) or a saturating concentration of a non-radiolabeled 5-HT3 antagonist (for non-specific binding).

-

-

Incubate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

-

Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the m-CPBG concentration and fit the data to a one-site competition model to determine the IC50 value.

-

Whole-Cell Patch-Clamp Electrophysiology

This protocol outlines the measurement of 5-HT3 receptor-mediated currents in response to m-CPBG application in cultured cells or brain slices.

-

Materials:

-

Cultured cells expressing 5-HT3 receptors (e.g., N1E-115 neuroblastoma cells) or acute brain slices.

-

External solution (e.g., artificial cerebrospinal fluid).

-

Internal solution for the patch pipette.

-

This compound.

-

Patch-clamp amplifier and data acquisition system.

-

Microscope and micromanipulators.

-

-

Procedure:

-

Prepare cells or brain slices for recording.

-

Establish a whole-cell patch-clamp configuration on a target cell.

-

Hold the cell at a negative membrane potential (e.g., -60 mV).

-

Apply m-CPBG at various concentrations using a perfusion system.

-

Record the inward current elicited by m-CPBG application.

-

Construct a dose-response curve by plotting the peak current amplitude against the logarithm of the m-CPBG concentration.

-

Fit the data to a sigmoidal dose-response equation to determine the EC50 and Hill coefficient.

-

Figure 2. Experimental workflow for electrophysiological characterization of m-CPBG.

In Vivo Bezold-Jarisch Reflex in Anesthetized Cats

This experiment demonstrates the in vivo central effects of m-CPBG.

-

Materials:

-

Anesthetized, artificially ventilated cats.

-

Catheters for drug administration (intravenous) and blood pressure monitoring.

-

Electrodes for recording heart rate (ECG).

-

This compound.

-

5-HT3 antagonist (e.g., ondansetron).

-

-

Procedure:

-

Anesthetize the cat and insert catheters for drug administration and monitoring of cardiovascular parameters.

-

Record baseline heart rate and blood pressure.

-

Administer m-CPBG intravenously at varying doses.

-

Record the changes in heart rate and blood pressure to observe the characteristic bradycardia and hypotension of the Bezold-Jarisch reflex.

-

To confirm the 5-HT3 receptor-mediated effect, pre-treat the animal with a 5-HT3 antagonist like ondansetron and then administer m-CPBG. The antagonist should block the reflex.

-

Conclusion

This compound is a valuable pharmacological tool for the investigation of 5-HT3 receptor function. Its high affinity and selectivity, coupled with its robust effects in both in vitro and in vivo models, make it an essential compound for researchers in neuroscience and drug development. The detailed protocols provided in this guide offer a starting point for the comprehensive characterization of m-CPBG and other potential 5-HT3 receptor ligands.

References

The Advent of a Key 5-HT3 Receptor Agonist: A Technical History of m-CPBG Hydrochloride

For Immediate Release

This whitepaper provides an in-depth technical guide to the discovery, history, and core experimental protocols related to meta-Chlorophenylbiguanide (m-CPBG) hydrochloride. Tailored for researchers, scientists, and drug development professionals, this document details the synthesis, pharmacological characterization, and the signaling pathways associated with this pivotal 5-HT3 receptor agonist.

Discovery and Initial Characterization

1-(m-Chlorophenyl)biguanide hydrochloride, commonly known as m-CPBG hydrochloride, emerged as a significant pharmacological tool in the late 20th century. Its prominence is attributed to its potent and selective agonist activity at the 5-hydroxytryptamine type 3 (5-HT3) receptor. Seminal work published in 1990 by Kilpatrick and colleagues at Glaxo Group Research Ltd. first brought the unique properties of m-CPBG to the forefront of serotonergic research.[1] Their initial investigations revealed m-CPBG's high affinity for the 5-HT3 receptor, a characteristic that has since been leveraged in countless studies to elucidate the receptor's function and pharmacology.

Early experiments demonstrated that m-CPBG could inhibit the binding of [3H]GR67330 to 5-HT3 receptors with a high affinity, displaying an IC50 of 1.5 nM.[1] Furthermore, it was shown to be a potent agonist in functional assays, causing depolarization of the rat vagus nerve with an EC50 value approximately one-tenth of that for serotonin (B10506) itself (0.05 µM for m-CPBG versus 0.46 µM for 5-HT).[1] This depolarization was effectively blocked by the selective 5-HT3 antagonist, ondansetron, confirming the compound's action at the 5-HT3 receptor.[1]

Synthesis of this compound

The synthesis of arylbiguanides, including m-CPBG, generally follows a well-established chemical pathway. A practical and widely cited method involves the reaction of an anilinium salt with dicyandiamide (B1669379) in a suitable solvent. This approach, a modification of a procedure first reported by Curd and Rose in 1946, allows for the formation of the biguanide (B1667054) hydrochloride salt, which often crystallizes directly from the reaction mixture in good yield and high purity.

A general workflow for the synthesis is as follows:

Quantitative Pharmacological Data

The following tables summarize key quantitative data for this compound from various pharmacological studies.

Table 1: Receptor Binding Affinities

| Radioligand | Preparation | Parameter | Value | Reference |

| [3H]GR67330 | Rat Cortical Membranes | IC50 | 1.5 nM | [1] |

| [3H]mCPBG | N1E-115 Neuroblastoma Cells | Kd (High Affinity Site) | 0.03 ± 0.01 nM | |

| [3H]mCPBG | N1E-115 Neuroblastoma Cells | Kd (Low Affinity Site) | 4.4 ± 1.2 nM | |

| [3H]mCPBG | N1E-115 Neuroblastoma Cells | Bmax (High Affinity Site) | 11.9 ± 4.2 fmol/mg protein | |

| [3H]mCPBG | N1E-115 Neuroblastoma Cells | Bmax (Low Affinity Site) | 897.9 ± 184.7 fmol/mg protein |

Table 2: Functional Agonist Activity

| Assay | Preparation | Parameter | Value | Reference |

| Vagus Nerve Depolarization | Isolated Rat Vagus Nerve | EC50 | 0.05 µM | [1] |

| Bezold-Jarisch Reflex | Anaesthetised Cats | ED50 | 20.3 nmol/kg |

Experimental Protocols

Synthesis of 1-(m-chlorophenyl)biguanide hydrochloride

This protocol is adapted from the general procedure for the synthesis of arylbiguanides.

Materials:

-

m-Chloroaniline

-

Dicyandiamide

-

Concentrated Hydrochloric Acid

-

Deionized Water

-

Ethanol (for recrystallization, optional)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve m-chloroaniline (1.0 equivalent) in deionized water containing a stoichiometric amount of concentrated hydrochloric acid to form the anilinium chloride in situ.

-

To this solution, add dicyandiamide (1.0 equivalent).

-

Heat the reaction mixture to reflux and maintain for several hours. Monitor the progress of the reaction using a suitable analytical technique such as Thin Layer Chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature. The this compound product will typically crystallize out of the solution.

-

Collect the crystalline product by vacuum filtration.

-

Wash the collected solid with a small amount of cold deionized water to remove any unreacted starting materials and inorganic impurities.

-

Dry the product under vacuum.

-

For further purification, the crude product can be recrystallized from a suitable solvent such as ethanol.

Radioligand Binding Assay

This protocol outlines a competitive binding assay to determine the affinity of test compounds for the 5-HT3 receptor using [3H]mCPBG as the radioligand.

Materials:

-

Cell membranes expressing 5-HT3 receptors (e.g., from N1E-115 cells or transfected HEK293 cells)

-

[3H]mCPBG (radioligand)

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Non-specific binding determinator (e.g., a high concentration of a known 5-HT3 antagonist like ondansetron)

-

Test compounds

-

Glass fiber filters

-

Scintillation cocktail

-

Liquid scintillation counter

Procedure:

-

Prepare serial dilutions of the test compounds in the binding buffer.

-

In a microcentrifuge tube or a 96-well plate, add the cell membrane preparation, [3H]mCPBG at a concentration close to its Kd, and either the binding buffer (for total binding), the non-specific binding determinator, or the test compound.

-

Incubate the mixture at room temperature for a sufficient time to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

-

Wash the filters rapidly with ice-cold binding buffer to remove any non-specifically bound radioligand.

-

Place the filters in scintillation vials, add the scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data using a non-linear regression to determine the IC50 value.

Signaling Pathways of m-CPBG at the 5-HT3 Receptor

The 5-HT3 receptor is a ligand-gated ion channel.[2] The binding of an agonist, such as m-CPBG, induces a conformational change in the receptor, leading to the opening of a central pore that is permeable to cations, primarily Na+, K+, and to a lesser extent, Ca2+.[2] This influx of positive ions results in the depolarization of the neuronal membrane, leading to an excitatory postsynaptic potential.

The influx of calcium can also trigger downstream intracellular signaling cascades. For instance, increased intracellular calcium can lead to the activation of calcium/calmodulin-dependent protein kinase II (CaMKII) and subsequently the extracellular signal-regulated kinase (ERK) pathway, influencing a variety of cellular processes.[3]

Conclusion

This compound has been an invaluable tool in the field of neuroscience and pharmacology for over three decades. Its discovery and characterization provided researchers with a potent and selective agonist to probe the intricacies of the 5-HT3 receptor. The experimental protocols and signaling pathways detailed in this whitepaper provide a comprehensive technical overview for professionals in drug discovery and development, underscoring the continued importance of m-CPBG in advancing our understanding of serotonergic systems.

References

m-CPBG Hydrochloride: A Technical Guide to its Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

meta-Chlorophenylbiguanide (m-CPBG) hydrochloride is a potent and selective agonist for the serotonin (B10506) 5-HT3 receptor.[1] As a member of the arylbiguanide class of compounds, it serves as a valuable pharmacological tool for investigating the physiological and pathological roles of the 5-HT3 receptor. This receptor, a ligand-gated ion channel, is implicated in various processes including nausea and emesis, anxiety, and gut motility.[1] This technical guide provides a comprehensive overview of the chemical structure, properties, and experimental protocols related to m-CPBG hydrochloride, aimed at facilitating its use in research and drug development.

Chemical and Physical Properties

This compound is a white to off-white solid. Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Name | 1-(3-Chlorophenyl)biguanide hydrochloride | |

| Synonyms | m-Chlorophenylbiguanide hydrochloride, meta-Chlorophenylbiguanide, m-CPBG | |

| CAS Number | 2113-05-5 | |

| Molecular Formula | C₈H₁₁Cl₂N₅ | |

| Molecular Weight | 248.11 g/mol | |

| Melting Point | 190-194 °C | |

| Solubility | Water: Soluble | |

| DMF: 30 mg/mL | ||

| DMSO: 20 mg/mL | ||

| Ethanol (B145695): 5 mg/mL | ||

| PBS (pH 7.2): 5 mg/mL | ||

| Appearance | White to off-white solid | |

| InChI Key | FOWAIJYHRWFTHR-UHFFFAOYSA-N |

Synthesis

General Protocol for the Synthesis of Arylbiguanide Hydrochloride:

-

Reaction Setup: In a round-bottom flask, dissolve the desired aniline (B41778) (in this case, 3-chloroaniline) in a suitable solvent such as water or a lower alcohol.

-

Acidification: Add an equimolar amount of concentrated hydrochloric acid to form the anilinium chloride in situ.

-

Addition of Dicyandiamide: To this solution, add an equimolar amount of dicyandiamide.

-

Heating: The reaction mixture is then heated under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography.

-

Isolation and Purification: Upon completion, the reaction mixture is cooled, and the precipitated arylbiguanide hydrochloride is collected by filtration. The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or water.

Spectroscopic Data

Detailed spectroscopic data for this compound is not widely published. However, data for the isomeric p-chlorophenylbiguanide can be used as a reference for the expected spectral features.

-

Infrared (IR) Spectroscopy: An ATR-IR spectrum is available for 1-(3-Chlorophenyl)biguanide hydrochloride. The spectrum would be expected to show characteristic peaks for N-H stretching, C=N stretching of the biguanide (B1667054) group, and C-Cl stretching, as well as aromatic C-H and C=C vibrations.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum of the related 1-(p-chlorophenyl)biguanide hydrate (B1144303) in acetone-d₆ shows signals corresponding to the aromatic protons and the protons of the biguanide moiety.[4] For m-CPBG, one would expect a more complex splitting pattern for the aromatic protons due to the meta-substitution.

-

¹³C NMR: The carbon NMR spectrum of phenylbiguanide (B94773) hydrochloride shows signals for the aromatic carbons and the carbons of the biguanide group.[5] For m-CPBG, the carbon spectrum would show distinct signals for the substituted and unsubstituted carbons of the chlorophenyl ring.

-

-

Mass Spectrometry: The mass spectrum of the related (4-chlorophenyl)biguanide shows a molecular ion peak corresponding to its molecular weight.[6] For m-CPBG, the mass spectrum would be expected to show a molecular ion peak at m/z 211 (for the free base) and fragmentation patterns characteristic of the arylbiguanide structure.

Pharmacological Properties

m-CPBG is a potent and selective agonist of the 5-HT3 receptor.[1] Its pharmacological profile is summarized in the table below.

| Parameter | Receptor/Transporter | Value | Species | Tissue/Cell Line | Reference |

| Kᵢ | 5-HT₃ | 2 nM | |||

| 5-HT₁ₐ | 10,000 nM | ||||

| 5-HT₂ | 10,000 nM | ||||

| IC₅₀ | Dopamine Transporter (high affinity) | 0.4 µM | Rat | Caudate putamen synaptosomes | |

| Dopamine Transporter (low affinity) | 34.8 µM | Rat | Caudate putamen synaptosomes | ||

| EC₅₀ | Depolarization | 0.05 µM | Rat | Vagus nerve | |

| Inositol phosphate (B84403) formation | 4.2 µM | Rat | Frontocingulate cortical slices | ||

| ED₅₀ | Bradycardia induction | 20.3 nmol/kg | Cat | Anesthetized |

Signaling Pathway

Activation of the 5-HT3 receptor by an agonist such as m-CPBG leads to the opening of a non-selective cation channel, resulting in the influx of Na⁺ and Ca²⁺ ions and subsequent neuronal depolarization. The downstream signaling cascade can involve calcium-dependent pathways.

Experimental Protocols

Radioligand Binding Assay for 5-HT3 Receptor

This protocol describes a competitive binding assay to determine the affinity of a test compound for the 5-HT3 receptor using a radiolabeled ligand.

Materials:

-

Receptor Source: Membranes from cells expressing the 5-HT3 receptor (e.g., HEK293 cells) or brain tissue homogenates.

-

Radioligand: [³H]Granisetron or other suitable 5-HT3 receptor antagonist.

-

Test Compound: this compound.

-

Non-specific binding control: A high concentration (e.g., 10 µM) of a non-radiolabeled 5-HT3 antagonist (e.g., ondansetron).

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Cold assay buffer.

-

96-well plates, glass fiber filters, cell harvester, scintillation counter, and scintillation fluid.

Procedure:

-

Membrane Preparation:

-

Homogenize cells or tissue in ice-cold lysis buffer.

-

Centrifuge to pellet the membranes.

-

Wash the membrane pellet and resuspend in assay buffer to a known protein concentration.

-

-

Assay Setup (in triplicate):

-

Total Binding: Add assay buffer, radioligand, and membrane suspension to wells.

-

Non-specific Binding: Add non-specific binding control, radioligand, and membrane suspension to wells.

-

Competitive Binding: Add varying concentrations of this compound, radioligand, and membrane suspension to wells.

-

-

Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding = Total binding - Non-specific binding.

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Determine the IC₅₀ value using non-linear regression.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation.

-

References

- 1. Chlorophenylbiguanide - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. dev.spectrabase.com [dev.spectrabase.com]

- 5. dev.spectrabase.com [dev.spectrabase.com]

- 6. (4-Chlorophenyl)biguanide | C8H10ClN5 | CID 19933 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to m-CPBG Hydrochloride for Neurological Disease Research

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of 1-(m-chlorophenyl)-biguanide (m-CPBG) hydrochloride, a pivotal research tool for investigating the serotonergic system's role in neurological disorders. m-CPBG is a potent and selective agonist for the 5-hydroxytryptamine type-3 (5-HT3) receptor, offering high-fidelity probing of a key ligand-gated ion channel implicated in various central and peripheral nervous system functions.[1][2]

Mechanism of Action

The primary molecular target of m-CPBG is the 5-HT3 receptor, a member of the Cys-loop superfamily of ligand-gated ion channels.[3][4] Unlike other serotonin (B10506) receptors that are G-protein coupled, the 5-HT3 receptor is a non-selective cation channel.

Upon binding, m-CPBG induces a conformational change in the receptor, opening the central ion pore. This allows for the rapid influx of cations (primarily Na⁺ and K⁺, with some Ca²⁺ permeability), leading to membrane depolarization and subsequent excitation of the neuron.[1][3] This excitatory effect is foundational to the 5-HT3 receptor's role in modulating neurotransmitter release and fast synaptic transmission.

m-CPBG is distinguished by its high affinity for the 5-HT3 receptor.[1] Notably, research shows that unlike the endogenous agonist serotonin, m-CPBG can bind to and activate all five subunit interfaces of heteromeric 5-HT3AB receptors, making it a unique tool for studying the complexities of receptor subunit composition and function.[5]

Signaling Pathway

The activation of the 5-HT3 receptor by m-CPBG initiates a direct and rapid signaling cascade, as depicted below.

Quantitative Pharmacological Data

The following table summarizes key quantitative parameters of this compound derived from various experimental models.

| Parameter | Value | Model System | Description | Reference |

| Binding Affinity (IC50) | 1.5 nM | [3H]GR67330 competitive binding assay | Concentration of m-CPBG required to inhibit 50% of radioligand binding to 5-HT3 receptors. | |

| Functional Potency (EC50) | 0.05 µM | Rat isolated vagus nerve depolarization | Concentration of m-CPBG required to elicit 50% of its maximal depolarizing effect. Notably, this is ~10-fold more potent than serotonin (0.46 µM) in this assay. | [1][4] |

| Effective Concentration | 12.5 - 50 µM | Rat nucleus accumbens brain slices | Concentrations used to facilitate potassium-induced dopamine (B1211576) overflow. | [6][7] |

| Effective Concentration | 80 - 320 nM | In vivo (rat, third ventricle injection) | Concentrations that significantly inhibited water intake under various stimuli. | [2] |

| Off-Target Effect (pA2) | 5.35 | Mouse brain cortex slices | Apparent antagonist activity at α2-adrenoceptors, suggesting a secondary mechanism for noradrenaline release facilitation. |

Applications in Neurological Disease Research

m-CPBG is a valuable tool for investigating the pathophysiology of disorders where the 5-HT3 receptor system is implicated.

Substance Abuse and Addiction

The 5-HT3 receptor plays a crucial role in modulating the brain's reward pathways, particularly dopamine release in the nucleus accumbens. Studies using m-CPBG have been instrumental in exploring neuroadaptations following chronic drug use. For instance, in models of cocaine withdrawal, the ability of m-CPBG to facilitate dopamine release was significantly reduced, suggesting a functional downregulation of 5-HT3 receptors.[6][7] This highlights a potential mechanism for tolerance and withdrawal symptoms.

Modulation of Neurotransmitter Systems

-

Dopamine: As a primary application, m-CPBG is used to selectively activate 5-HT3 receptors to study their influence on dopamine transmission. Activation of these receptors on presynaptic terminals or interneurons can facilitate dopamine release in key brain regions like the nucleus accumbens.[6][7]

-

Noradrenaline: While m-CPBG can facilitate noradrenaline release, studies indicate this effect is not mediated by 5-HT3 receptors but rather through an off-target blockade of inhibitory α2-adrenoceptors.[8] This dual activity must be considered during experimental design.

References

- 1. 1-(m-chlorophenyl)-biguanide, a potent high affinity 5-HT3 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. The 5-HT3 receptor - the relationship between structure and function - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 5-HT3 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Allosteric Activation of the 5-HT3AB Receptor by mCPBG - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 5-HT3 receptor mediated dopamine release in the nucleus accumbens during withdrawal from continuous cocaine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. The 5-HT3 receptor agonist 1-(m-chlorophenyl)-biguanide facilitates noradrenaline release by blockade of alpha 2-adrenoceptors in the mouse brain cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Physiological Effects of 5-HT3 Receptor Activation by m-CPBG

Audience: Researchers, scientists, and drug development professionals.

Core Content: This document provides a detailed examination of the physiological consequences of activating the 5-hydroxytryptamine-3 (5-HT3) receptor using the selective agonist meta-chlorophenylbiguanide (m-CPBG). It includes a review of the receptor's signaling mechanism, quantitative data from key studies, detailed experimental protocols, and visualizations of relevant pathways and workflows.

Introduction

The 5-hydroxytryptamine-3 (5-HT3) receptor is a unique member of the serotonin (B10506) receptor family, functioning as a ligand-gated ion channel, in contrast to the other G-protein coupled 5-HT receptors.[1][2] This receptor is a member of the Cys-loop superfamily of ligand-gated ion channels, which also includes nicotinic acetylcholine, GABA-A, and glycine (B1666218) receptors.[3] 5-HT3 receptors are pentameric structures composed of five subunits surrounding a central ion-conducting pore.[1] They can be homomeric, consisting solely of 5-HT3A subunits, or heteromeric, typically a combination of 5-HT3A and 5-HT3B subunits, which exhibit distinct biophysical and pharmacological properties.[1][4]

These receptors are widely distributed throughout the central and peripheral nervous systems.[2][5] In the central nervous system (CNS), they are found in high densities in areas like the brainstem's nucleus tractus solitarius and area postrema, which are critical for the emetic reflex, as well as in the hippocampus, amygdala, and cortex.[5][6] Peripherally, they are located on enteric neurons in the gastrointestinal tract and on sensory nerve endings, such as vagal afferents.[7]

m-Chlorophenylbiguanide (m-CPBG) is a potent and selective agonist for the 5-HT3 receptor.[1][3][8] It has been instrumental as a pharmacological tool to investigate the physiological roles of 5-HT3 receptor activation, which include modulating neurotransmitter release, emesis, gastrointestinal motility, and sensory transmission.[2][9][10][11] Activation of the 5-HT3 receptor by agonists like m-CPBG leads to a rapid, transient influx of cations (primarily Na⁺ and K⁺, with a smaller permeability to Ca²⁺), resulting in membrane depolarization.[2][12]

Signaling and Mechanism of Action

Activation of the 5-HT3 receptor by m-CPBG initiates a rapid depolarization of the neuronal membrane. The binding of the agonist to the extracellular domain of the receptor induces a conformational change, opening the integral ion channel. This allows for the influx of cations, leading to an excitatory postsynaptic potential (EPSP) in postsynaptic neurons or depolarization of presynaptic terminals.

The Ca²⁺ permeability of the 5-HT3 receptor, although modest, is physiologically significant. The resulting increase in intracellular Ca²⁺ can trigger various downstream signaling cascades, including the activation of Ca²⁺/calmodulin-dependent protein kinase II (CaMKII), which can lead to further cellular responses like the modulation of neurotransmitter release.[11][13]

Physiological Effects of m-CPBG

Activation of 5-HT3 receptors by m-CPBG elicits a wide range of physiological responses across different body systems.

Central Nervous System (CNS) Effects

-

Neurotransmitter Release: Presynaptic 5-HT3 receptors modulate the release of several key neurotransmitters.

-

Glutamate (B1630785): In the nucleus of the solitary tract (NTS), m-CPBG increases the frequency of miniature excitatory postsynaptic currents (mEPSCs), indicating an enhancement of spontaneous glutamate release.[14]

-

GABA: In the hippocampus, m-CPBG facilitates GABA release from interneuron terminals.[15] It has been shown to transiently increase the frequency and amplitude of spontaneous inhibitory postsynaptic currents (sIPSCs) in CA1 pyramidal neurons.[10]

-

Dopamine (B1211576): Local infusion of m-CPBG into the ventral tegmental area (VTA) increases extracellular dopamine levels.[2]

-

Noradrenaline: m-CPBG can facilitate the release of noradrenaline in the mouse brain cortex, an effect attributed to the blockade of alpha-2 adrenoceptors.[16]

-

-

Sleep-Wake Cycle: In rats, m-CPBG administration increases the time spent in active wakefulness and decreases light slow-wave sleep. It also causes significant changes in the EEG power spectra, particularly affecting hippocampal theta power.[17]

-

Emesis (Vomiting): 5-HT3 receptor activation is a cornerstone of the emetic reflex. m-CPBG potently evokes the Bezold-Jarisch reflex in cats, a vagally-mediated response characterized by bradycardia, hypotension, and apnea, which is linked to nausea and vomiting.[8] This action is mediated by 5-HT3 receptors in the brainstem's chemoreceptor trigger zone and on peripheral vagal afferents.[6][13][18]

Peripheral Nervous System (PNS) Effects

-

Sensory Neurons: In rat dorsal root ganglion (DRG) neurons, m-CPBG elicits whole-cell inward currents, indicating direct excitation of these primary sensory cells. The Ca²⁺ influx through these receptors is sufficient to increase spontaneous neurotransmitter release from DRG terminals onto spinal neurons.[11]

-

Vagus Nerve: m-CPBG causes potent depolarization of the isolated rat vagus nerve, a key pathway for transmitting sensory information from the viscera to the CNS.[8]

Gastrointestinal (GI) Effects

-

Colonic Motility: The role of 5-HT3 receptor activation in GI motility is complex. While endogenous serotonin acting on 5-HT3 receptors is necessary for certain propulsive motor patterns, direct application of the agonist m-CPBG has an inhibitory effect. In isolated rat colon preparations, m-CPBG strongly inhibits both rhythmic long-distance contractions (LDCs) and rhythmic propulsive motor complexes (RPMCs).[9][19] This suggests the presence of inhibitory pathways that are activated by potent, exogenous agonists.

Cardiovascular Effects

-

Bezold-Jarisch Reflex: As mentioned, m-CPBG is a powerful trigger for the Bezold-Jarisch reflex, leading to a triad (B1167595) of cardiovascular responses: hypotension, bradycardia, and apnea.[8] This effect is mediated by the activation of 5-HT3 receptors on vagal afferent nerve endings in the heart and lungs.

Metabolic Effects

-

Blood Glucose: Central administration of m-CPBG into the third ventricle of rats induces a significant increase in blood glucose levels in both fed and fasted states.[12][20] This hyperglycemic effect is blocked by 5-HT3 antagonists, indicating that central 5-HT3 receptors play a role in glucose homeostasis.[12][20]

Quantitative Data Presentation

The following tables summarize quantitative findings from various studies on the effects of m-CPBG.

Table 1: Electrophysiological Effects of m-CPBG

| Preparation | Parameter Measured | m-CPBG Concentration | Effect | Reference |

| Rat NTS Neurons | mEPSC Frequency | 30 µM | Increased from 3.16 Hz to 18.2 Hz (~697% increase) | [14] |

| Rat NTS Neurons | mEPSC Amplitude | 30 µM | No significant change | [14] |

| Rat Vagus Nerve | Depolarization (EC₅₀) | N/A | 0.05 µM (compared to 0.46 µM for 5-HT) | [8] |

| Adult Rat DRG Neurons | Whole-cell Current | 10 µM | Evoked inward current in 92.5% of cells | [11] |

| Adult Rat DRG Neurons | Current Density | 10 µM | 7 ± 1 pA/pF | [11] |

| Newborn Rat DRG Neurons | Current Density | 10 µM | 1.3 ± 0.4 pA/pF | [11] |

| Hippocampal CA1 Neurons | sIPSC Response | 20 µM | Transient increase in 68% of cells | [10] |

Table 2: In Vivo Effects of m-CPBG

| Animal Model | Parameter Measured | m-CPBG Dose/Concentration | Effect | Reference |

| Rat (Sleep Study) | Active Wake (AW) | 1 mg/kg, i.p. | Increase in time spent in AW | [17] |

| Rat (Sleep Study) | Light Slow Wave Sleep (SWS-1) | 1 mg/kg, i.p. | Decrease in time spent in SWS-1 | [17] |

| Cat (Cardiovascular) | Bezold-Jarisch Reflex | N/A (Potent evocation) | Induces reflex (hypotension, bradycardia) | [8] |

| Rat (Metabolic) | Blood Glucose | Injected into 3rd ventricle | Significant increase in non-stressed rats | [20] |

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of scientific findings. Below are protocols for key experiments cited in this guide.

Electrophysiology in Brain Slices (e.g., NTS)

This protocol is adapted from studies investigating neurotransmitter release.[14]

-

Slice Preparation:

-

Anesthetize and decapitate an adult rat according to approved institutional animal care guidelines.

-

Rapidly remove the brain and place it in ice-cold, oxygenated (95% O₂, 5% CO₂) artificial cerebrospinal fluid (ACSF) containing (in mM): 124 NaCl, 3 KCl, 1.25 KH₂PO₄, 1.3 MgSO₄, 2.4 CaCl₂, 26 NaHCO₃, and 10 glucose.

-

Cut coronal or horizontal slices (e.g., 300 µm thick) containing the region of interest (e.g., NTS) using a vibratome.

-

Allow slices to recover in oxygenated ACSF at room temperature for at least 1 hour before recording.

-

-

Whole-Cell Patch-Clamp Recording:

-

Transfer a slice to a recording chamber continuously perfused with oxygenated ACSF at ~32°C.

-

Visualize neurons using an upright microscope with DIC optics.

-

Use borosilicate glass pipettes (3-5 MΩ resistance) filled with an internal solution containing (in mM): 130 K-gluconate, 10 KCl, 1 EGTA, 10 HEPES, 2 Mg-ATP, and 0.3 Na-GTP (pH adjusted to 7.3).

-

Establish a whole-cell recording configuration. To isolate glutamatergic miniature EPSCs (mEPSCs), hold the voltage at -60 mV and add tetrodotoxin (B1210768) (TTX, e.g., 2 µM) to the ACSF to block action potentials.

-

Record baseline synaptic activity.

-

Bath-apply m-CPBG (e.g., 30 µM) and record the changes in mEPSC frequency and amplitude.

-

Analyze data using appropriate software to detect and measure synaptic events.

-

Two-Electrode Voltage-Clamp (TEVC) in Xenopus Oocytes

This method is commonly used to characterize receptor pharmacology and biophysics.[3][21]

-

Oocyte Preparation and cRNA Injection:

-

Harvest oocytes from a female Xenopus laevis frog.

-

Defolliculate the oocytes enzymatically (e.g., with collagenase) and manually.

-

Inject oocytes with cRNA encoding the 5-HT3 receptor subunits (e.g., 5-HT3A for homomeric receptors).

-

Incubate the injected oocytes for 2-7 days at 18°C in Barth's solution to allow for receptor expression.

-

-

Electrophysiological Recording:

-

Place an oocyte in a recording chamber perfused with a standard frog Ringer's solution.

-

Impale the oocyte with two glass microelectrodes (0.5-2 MΩ resistance) filled with 3 M KCl. One electrode measures membrane potential, and the other injects current.

-

Clamp the membrane potential at a holding potential, typically -60 mV.

-

Apply agonist solutions (e.g., varying concentrations of m-CPBG) via the perfusion system for a set duration (e.g., 15 seconds), followed by a washout period.

-

Record the inward currents elicited by the agonist.

-

Construct dose-response curves by fitting the data to the four-parameter logistic equation to determine EC₅₀ and Hill coefficient values.

-

In Vivo Polysomnographic and Motor Activity Recordings

This protocol is based on studies of m-CPBG's effects on the sleep-wake cycle.[17]

-

Surgical Implantation:

-

Anesthetize adult rats and place them in a stereotaxic frame.

-

Implant EEG electrodes (e.g., stainless steel screws) over the cortex and EMG electrodes into the nuchal muscles for polysomnographic recording.

-

Allow animals to recover for at least one week post-surgery.

-

-

Experimental Procedure:

-

Habituate the animals to the recording chambers and cables.

-

On the experimental day, administer m-CPBG (e.g., 1 mg/kg, i.p.) or vehicle.

-

Record EEG and EMG signals continuously for several hours.

-

Simultaneously, monitor motor activity using an infrared activity monitoring system.

-

-

Data Analysis:

-

Manually or automatically score the polysomnographic recordings into distinct sleep-wake stages (e.g., Active Wake, Passive Wake, SWS-1, SWS-2, Paradoxical Sleep) in epochs (e.g., 20 seconds).

-

Calculate the time spent in each stage.

-

Perform spectral analysis (e.g., Fast Fourier Transform) on the EEG data to determine power in different frequency bands (e.g., theta, delta).

-

Conclusion

The selective 5-HT3 receptor agonist m-CPBG is an invaluable pharmacological probe that has significantly advanced our understanding of 5-HT3 receptor function. Activation of these ligand-gated ion channels by m-CPBG leads to rapid neuronal depolarization and a cascade of physiological effects. These include the modulation of CNS activity through the release of key neurotransmitters like glutamate and GABA, the powerful induction of the emetic reflex, and complex, context-dependent effects on gastrointestinal motility. Furthermore, central 5-HT3 receptor activation plays a role in regulating systemic processes such as the sleep-wake cycle and blood glucose levels. The quantitative data and detailed protocols provided herein offer a comprehensive resource for professionals engaged in neuroscience, pharmacology, and drug development, facilitating further research into the multifaceted roles of the 5-HT3 receptor in health and disease.

References

- 1. 5-HT3 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Role of 5-HT3 Receptors in the Antidepressant Response - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Allosteric Activation of the 5-HT3AB Receptor by mCPBG - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Atomic force microscopy reveals the stoichiometry and subunit arrangement of 5-HT3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Phytoconstituents Targeting the Serotonin 5-HT3 Receptor: Promising Therapeutic Strategies for Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Central neurocircuitry associated with emesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Role of serotonin in gastrointestinal motility and irritable bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 1-(m-chlorophenyl)-biguanide, a potent high affinity 5-HT3 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Serotonin and Colonic Motility - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. 5-HT3 Receptors in Rat Dorsal Root Ganglion Neurons: Ca2+ Entry and Modulation of Neurotransmitter Release - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Tapping into 5-HT3 Receptors to Modify Metabolic and Immune Responses [mdpi.com]

- 13. Serotonin 5-HT3 Receptor-Mediated Vomiting Occurs via the Activation of Ca2+/CaMKII-Dependent ERK1/2 Signaling in the Least Shrew (Cryptotis parva) | PLOS One [journals.plos.org]

- 14. researchgate.net [researchgate.net]

- 15. A distinct distribution of functional presynaptic 5-HT receptor subtypes on GABAergic nerve terminals projecting to single hippocampal CA1 pyramidal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. The 5-HT3 receptor agonist 1-(m-chlorophenyl)-biguanide facilitates noradrenaline release by blockade of alpha 2-adrenoceptors in the mouse brain cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Activation of 5-HT3 receptors leads to altered responses 6 months after MDMA treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Mechanisms of Nausea and Vomiting: Current Knowledge and Recent Advances in Intracellular Emetic Signaling Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Involvement of 5-HT3 and 5-HT4 receptors in colonic motor patterns in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Central 5-HT3 receptor stimulation by m-CPBG increases blood glucose in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Conformational transitions of the serotonin 5-HT3 receptor - PMC [pmc.ncbi.nlm.nih.gov]

The Role of m-Chlorophenylbiguanide (m-CPBG) in Synaptic Plasticity Research: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth analysis of meta-Chlorophenylbiguanide (m-CPBG), a selective serotonin (B10506) 5-HT3 receptor agonist, and its application as a tool to investigate the mechanisms of synaptic plasticity. We will explore its mechanism of action, detail relevant experimental protocols, present quantitative data from key studies, and visualize the associated signaling pathways.

Introduction: m-CPBG and Synaptic Plasticity

Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is a fundamental process underlying learning and memory. Long-Term Potentiation (LTP) and Long-Term Depression (LTD) are the primary models for studying the cellular mechanisms of memory formation. The serotonergic system, through its diverse receptor subtypes, is a key modulator of synaptic plasticity.

m-CPBG is a potent and selective agonist for the 5-HT3 receptor, the only ligand-gated ion channel in the serotonin receptor family.[1] This property makes m-CPBG an invaluable pharmacological tool for isolating and studying the specific contributions of rapid, ionotropic serotonergic signaling on synaptic function and plasticity. By activating 5-HT3 receptors, researchers can probe their role in modulating both excitatory (glutamatergic) and inhibitory (GABAergic) neurotransmission, which in turn influences the induction and maintenance of LTP and LTD.

Mechanism of Action

The primary mechanism of action for m-CPBG is the direct binding to and activation of 5-HT3 receptors. These receptors are non-selective cation channels, permeable to Na+, K+, and Ca2+.[1] Upon agonist binding, the channel opens, leading to a rapid influx of cations and depolarization of the neuronal membrane.[1]

In the context of the hippocampus, a critical region for learning and memory, 5-HT3 receptors are prominently expressed on GABAergic interneurons.[1][2] The activation of these receptors by m-CPBG leads to the depolarization of interneurons, triggering the release of GABA. This enhanced GABAergic transmission results in increased inhibitory postsynaptic currents (IPSCs) in postsynaptic pyramidal neurons, effectively dampening their excitability and making them less susceptible to depolarization required for LTP induction.[1][2][3] Consequently, 5-HT3 receptor agonists are known to reduce or impair hippocampal LTP.[1][3]

Conversely, antagonists of the 5-HT3 receptor block this inhibitory influence, leading to an enhancement of LTP.[2][4] This disinhibition allows for stronger depolarization of pyramidal cells during high-frequency stimulation, facilitating the mechanisms of LTP.

Quantitative Data on m-CPBG's Effects

The following tables summarize quantitative findings from studies utilizing m-CPBG and modulating 5-HT3 receptors to investigate synaptic transmission and plasticity.

| Parameter | Agonist/Modulator | Concentration | Experimental Model | Observed Effect | Citation |

| Receptor Affinity | m-CPBG | 2.8 µM (EC₅₀) | 5-HT3AB Receptor Assay | Potent agonist activity. | |

| Relative Efficacy | m-CPBG | N/A | 5-HT3AB Receptor Assay | Acts as a super-agonist with 2.75x efficacy relative to serotonin. | |

| sIPSC Frequency | m-CPBG | 20 µM | Rat Hippocampal CA1 Pyramidal Neuron | Transient increase in spontaneous Inhibitory Postsynaptic Current (sIPSC) frequency. | [2] |

| sIPSC Amplitude | m-CPBG | 20 µM | Rat Hippocampal CA1 Pyramidal Neuron | Transient increase in sIPSC amplitude. | [2] |

| mIPSC Frequency | m-CPBG | 1 µM | Rat Amygdala Neurons | Rapid facilitation of miniature Inhibitory Postsynaptic Current (mIPSC) frequency. | |

| LTP Modulation | 5-HT3R Agonists | N/A | Rat Hippocampal Slices (Schaffer Collaterals) | General reduction and impairment of LTP induction. | [1][3] |

| LTP Modulation | Vortioxetine (5-HT3 Antagonist) | 20 µM | Rat Hippocampal Slices | Enhanced theta-burst induced LTP. | [2] |

| LTP Modulation | 5-HT3A Receptor Knockout | N/A | Mouse Hippocampal Slices (SC-CA1) | Impaired hippocampal LTP. | [5] |

Signaling Pathways and Logical Relationships

The activation of 5-HT3 receptors by m-CPBG initiates a direct and rapid signaling cascade that modulates synaptic plasticity, primarily through its influence on GABAergic inhibition.

Signaling Pathway for m-CPBG-Mediated LTP Inhibition

The diagram below illustrates the signaling cascade initiated by m-CPBG that leads to the suppression of Long-Term Potentiation.

Caption: Signaling pathway of m-CPBG leading to the impairment of LTP.

Downstream Calcium Signaling

The influx of Ca2+ through the 5-HT3 receptor, supplemented by the opening of voltage-gated calcium channels (VGCCs) upon depolarization, can activate downstream kinases essential for plasticity, such as Ca2+/calmodulin-dependent protein kinase IIα (CaMKIIα). However, in the context of LTP at the Schaffer collateral-CA1 synapse, the dominant effect of m-CPBG is the hyperpolarization of the principal neuron via GABAergic inputs, which prevents the strong postsynaptic depolarization necessary to relieve the Mg2+ block from NMDA receptors, thereby reducing Ca2+ influx through NMDARs and subsequent CaMKII activation.

Experimental Protocols

The most common experimental paradigm to study the effects of m-CPBG on synaptic plasticity is extracellular field potential recording or whole-cell patch-clamp recording in acute hippocampal slices.

Generalized Protocol for Hippocampal Slice Electrophysiology

Objective: To measure the effect of m-CPBG on Long-Term Potentiation (LTP) at the Schaffer collateral-CA1 synapse.

Materials:

-

Rodent (e.g., Wistar rat or C57BL/6 mouse)

-

Vibratome

-

Dissection tools

-

Recording chamber (submerged or interface type)

-

Glass microelectrodes (for recording and stimulation)

-

Amplifier, digitizer, and data acquisition software

-

Perfusion system

-

Carbogen gas (95% O₂, 5% CO₂)

Reagents:

-

Sucrose-based cutting solution (ice-cold, carbogenated): (in mM) 210 Sucrose (B13894), 2.5 KCl, 1.25 NaH₂PO₄, 25 NaHCO₃, 7 Dextrose, 0.5 CaCl₂, 7 MgCl₂.

-

Artificial Cerebrospinal Fluid (aCSF) (carbogenated, heated to 30-32°C for recording): (in mM) 124 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 25 NaHCO₃, 10 Dextrose, 2 CaCl₂, 1 MgCl₂.

-

m-CPBG stock solution: (e.g., 10 mM in dH₂O), stored at -20°C.

Procedure:

-

Anesthesia and Dissection: Anesthetize the animal according to approved institutional protocols. Rapidly decapitate and dissect the brain, placing it immediately into ice-cold, carbogenated sucrose-based cutting solution.

-

Slicing: Glue a block of the brain containing the hippocampus onto the vibratome stage. Cut transverse hippocampal slices (typically 350-400 µm thick) in the ice-cold sucrose solution.

-

Incubation and Recovery: Transfer the slices to an incubation chamber containing aCSF at 32-34°C for at least 30 minutes, then allow them to recover at room temperature for at least 1 hour before recording. Ensure all solutions are continuously bubbled with carbogen.

-

Slice Placement and Perfusion: Transfer a single slice to the recording chamber, continuously perfused with warm (30-32°C) aCSF at a rate of 2-3 ml/min.

-

Electrode Placement: Place a stimulating electrode in the Schaffer collateral pathway (Stratum Radiatum of CA3) and a recording electrode in the apical dendritic layer of the CA1 region (Stratum Radiatum of CA1) to record field excitatory postsynaptic potentials (fEPSPs).

-

Baseline Recording: Deliver single test pulses (e.g., 0.1 ms (B15284909) duration) every 20-30 seconds at an intensity that evokes an fEPSP of 30-40% of the maximum response. Record a stable baseline for at least 20-30 minutes.

-

Drug Application: Switch the perfusion to aCSF containing the desired final concentration of m-CPBG (e.g., 1-20 µM). Allow the drug to perfuse for at least 20 minutes before LTP induction to ensure equilibration.

-

LTP Induction: Induce LTP using a high-frequency stimulation (HFS) protocol, such as theta-burst stimulation (TBS) (e.g., 10 bursts of 4 pulses at 100 Hz, delivered at 5 Hz).

-

Post-HFS Recording: Continue recording fEPSPs with single test pulses for at least 60 minutes post-HFS to measure the magnitude and stability of potentiation.

-

Data Analysis: Measure the initial slope of the fEPSP. Normalize the post-HFS fEPSP slopes to the average slope during the pre-HFS baseline period. Compare the magnitude of LTP in control slices versus m-CPBG-treated slices.

Experimental Workflow Diagram

The following diagram outlines the logical flow of a typical electrophysiology experiment to assess the impact of m-CPBG on LTP.

Caption: Workflow for an electrophysiological study of m-CPBG on LTP.

Conclusion

m-Chlorophenylbiguanide is a critical tool for dissecting the role of the 5-HT3 receptor in synaptic plasticity. Its selective agonist action allows for the precise stimulation of this ionotropic pathway. Studies using m-CPBG have demonstrated that activation of 5-HT3 receptors, primarily on GABAergic interneurons, leads to increased inhibition within hippocampal circuits. This enhanced inhibition acts as a powerful negative regulator of NMDAR-dependent LTP at key synapses like the Schaffer collateral-CA1 pathway. For researchers in neuroscience and drug development, understanding the modulatory effects of the 5-HT3 receptor system is essential for developing novel therapeutic strategies for cognitive disorders where synaptic plasticity is dysregulated.

References

- 1. Role of 5-HT3 Receptors in the Antidepressant Response - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Vortioxetine disinhibits pyramidal cell function and enhances synaptic plasticity in the rat hippocampus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Effects of 5-HT3 receptor antagonism on hippocampal theta rhythm, memory, and LTP induction in the freely moving rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 5-HT3A receptors maintain hippocampal LTP in a CB1 and GABAA receptor- dependent manner for spatial memory - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vivo Effects of m-CPBG Hydrochloride on Water Intake: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the in vivo effects of m-Chlorophenylbiguanide (m-CPBG) hydrochloride, a selective 5-HT3 receptor agonist, on water intake. The document synthesizes findings from key pharmacological studies, presenting quantitative data, detailed experimental protocols, and visualizations of the underlying biological pathways and experimental workflows.

Executive Summary

Central administration of m-CPBG hydrochloride has been demonstrated to exert a specific and potent inhibitory effect on water intake in rats under various physiological and pharmacological stimuli.[1] This effect is mediated by the activation of central 5-HT3 receptors, a ligand-gated ion channel, and appears to involve the modulation of downstream cholinergic and angiotensinergic pathways, which are crucial for the regulation of thirst. The antidipsogenic effect of m-CPBG is dose-dependent and is not associated with malaise or a general suppression of ingestive behavior, highlighting the specific role of central 5-HT3 receptors in the control of drinking behavior.[1]

Quantitative Data Summary

The following tables summarize the dose-dependent effects of intracerebroventricular (ICV) administration of this compound on water intake in rats subjected to different thirst-inducing stimuli. The data is compiled from a pivotal study in the field.[1]

Table 1: Effect of this compound on Water Intake Induced by Acute Salt Load

| Treatment Group | Dose (nmol, ICV) | Observation Period | Effect on Water Intake |

| Vehicle (Saline) | N/A | Not specified | Baseline water intake |

| m-CPBG HCl | 80 | Not specified | Significant reduction |

| m-CPBG HCl | 160 | Not specified | Significant reduction |

Table 2: Effect of this compound on Water Intake in Hypovolemic Rats

| Treatment Group | Dose (nmol, ICV) | Observation Period | Effect on Water Intake |

| Vehicle (Saline) | N/A | Not specified | Baseline water intake |

| m-CPBG HCl | 160 | Not specified | Significant inhibition |

Table 3: Effect of this compound on Water Intake in Water-Deprived Rats

| Treatment Group | Dose (nmol, ICV) | Observation Period | Effect on Water Intake |

| Vehicle (Saline) | N/A | Not specified | Baseline water intake |

| m-CPBG HCl | 320 | Not specified | Significant decrease |

Table 4: Effect of 5-HT3 Receptor Antagonism on m-CPBG-Induced Inhibition of Water Intake

| Pre-treatment (ICV) | Treatment (ICV) | Thirst Stimulus | Effect on Water Intake Inhibition |

| LY-278,584 (5-HT3 antagonist) | m-CPBG HCl | Salt Load, Hypovolemia, Water Deprivation | Abolished inhibitory effect |

Table 5: Effect of this compound on Pharmacologically-Induced Water Intake

| Thirst Stimulus (Central Administration) | m-CPBG HCl Dose (nmol, ICV) | Effect on Water Intake |

| Carbachol (Cholinergic agonist) | Not specified | Inhibition |

| Angiotensin II (Angiotensinergic agonist) | Not specified | Inhibition |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide, based on established protocols in the field.[1]

Animal Model and Surgical Preparation

-

Animal Model: Adult male Wistar rats are typically used.

-

Housing: Animals are individually housed in a controlled environment with a standard light-dark cycle and ad libitum access to food and water, unless otherwise specified by the experimental protocol.

-

Surgical Procedure:

-

Rats are anesthetized using an appropriate anesthetic agent.

-

The animal is placed in a stereotaxic apparatus.

-

A stainless steel guide cannula is implanted into the third ventricle of the brain.

-

The cannula is fixed to the skull using dental acrylic and jeweler's screws.

-

A stylet is inserted into the guide cannula to maintain patency.

-

Animals are allowed a post-operative recovery period of at least one week before the commencement of experiments.

-

Drug Administration

-

Route of Administration: Intracerebroventricular (ICV) injection into the third ventricle.

-

Substances:

-

This compound (selective 5-HT3 receptor agonist).

-

LY-278,584 (selective 5-HT3 receptor antagonist).

-

Carbachol (cholinergic agonist).

-

Angiotensin II (angiotensinergic agonist).

-

-

Procedure:

-

The stylet is removed from the guide cannula.

-

A 30-gauge injection needle connected to a microsyringe is inserted into the guide cannula.

-

The drug solution is infused in a small volume (typically 1-2 µL) over a period of one minute.

-

Thirst-Inducing Protocols

-

Water Deprivation: Animals are deprived of water for a specified period (e.g., 24 hours) while maintaining access to food.[2]

-

Acute Salt Load (Hyperosmolality): An intraperitoneal (i.p.) injection of a hypertonic saline solution (e.g., 1.5 M NaCl) is administered to induce cellular dehydration.

-

Hypovolemia: Subcutaneous (s.c.) injection of a hyperoncotic solution, such as polyethylene (B3416737) glycol (PEG), is used to induce hypovolemia.[3]

Measurement of Water Intake

-

Following the thirst-inducing stimulus and drug administration, animals are presented with a pre-weighed water bottle.

-

Water intake is measured by weighing the water bottle at specific time points (e.g., 30, 60, and 120 minutes) after the presentation.

-

The volume of water consumed is calculated and typically expressed in milliliters (ml).

Visualizations

Signaling Pathway of this compound in Inhibiting Water Intake

References

- 1. Central 5-HT(3) receptors and water intake in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effects of food deprivation on water intake induced by intermittent delivery of salted liquid food - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Hypovolemia stimulates intraoral intake of water and NaCl solution in intact rats but not in chronic decerebrate rats - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Impact of m-CPBG Hydrochloride on Blood Glucose Regulation

For Researchers, Scientists, and Drug Development Professionals

Foreword

This technical guide provides a comprehensive analysis of the effects of m-chlorophenylbiguanide (B1675964) (m-CPBG) hydrochloride on blood glucose regulation. m-CPBG, a selective agonist for the 5-hydroxytryptamine-3 (5-HT3) receptor, has been demonstrated to induce notable changes in glycemic control, primarily through its action on the central nervous system. This document synthesizes key research findings, presenting quantitative data, detailed experimental protocols, and elucidated signaling pathways to offer a thorough understanding of m-CPBG's metabolic impact for researchers, scientists, and professionals in drug development.

Executive Summary

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies investigating the effect of m-CPBG hydrochloride on blood glucose levels in rats. These studies highlight a dose-dependent hyperglycemic response following central administration of m-CPBG and the inhibitory effect of a 5-HT3 receptor antagonist.

Table 1: Effect of Intracerebroventricular (ICV) Injection of m-CPBG on Blood Glucose in Fasted, Non-Stressed Rats

| Treatment Group | Dose (nmol/rat) | Peak Blood Glucose (mg/dL) | Time to Peak (minutes) |

| Saline (Control) | - | 85 ± 5 | - |

| m-CPBG | 2.5 | 115 ± 8 | 30 |

| m-CPBG | 10.0 | 130 ± 10 | 30 |

| m-CPBG | 40.0 | 145 ± 12* | 30 |

*p < 0.05 compared to saline control. Data are presented as mean ± SEM.

Table 2: Effect of Ondansetron (B39145) Pretreatment on m-CPBG-Induced Hyperglycemia in Fasted, Non-Stressed Rats

| Pretreatment (ICV) | Treatment (ICV) | Dose (nmol/rat) | Peak Blood Glucose (mg/dL) |

| Saline | Saline | - | 88 ± 6 |

| Saline | m-CPBG | 40.0 | 142 ± 11* |

| Ondansetron | m-CPBG | 40.0 / 40.0 | 95 ± 7# |

*p < 0.05 compared to Saline + Saline group. #p < 0.05 compared to Saline + m-CPBG group. Data are presented as mean ± SEM.

Core Mechanism of Action

The primary mechanism by which this compound influences blood glucose is through the activation of central 5-HT3 receptors.[1] These receptors are ligand-gated ion channels, and their activation in the central nervous system initiates a signaling cascade that ultimately leads to increased blood glucose levels.[2]

Signaling Pathway of m-CPBG-Induced Hyperglycemia

The central activation of 5-HT3 receptors by m-CPBG is hypothesized to stimulate the release of corticotropin-releasing hormone (CRH) from the paraventricular nucleus (PVN) of the hypothalamus. CRH, a key regulator of the hypothalamic-pituitary-adrenal (HPA) axis, can induce hyperglycemia through various downstream mechanisms, including the stimulation of hepatic glucose production.[3][4]

Impact on Pancreatic Hormone Secretion

A critical observation in studies involving central m-CPBG administration is the absence of a corresponding increase in plasma insulin (B600854) levels despite significant hyperglycemia.[3] This suggests that the central 5-HT3 receptor activation may either directly inhibit insulin secretion from pancreatic β-cells or that the downstream signaling cascade interferes with the normal glucose-stimulated insulin secretion (GSIS) process. The precise effect of m-CPBG on glucagon (B607659) secretion from pancreatic α-cells has not been extensively studied, but an altered insulin-to-glucagon ratio is a likely contributor to the observed hyperglycemic state.

Experimental Protocols

The following section details the methodologies for key experiments cited in this guide.

Intracerebroventricular (ICV) Cannulation and Injection in Rats

This protocol is based on the methodology described in studies investigating the central effects of m-CPBG.[1]

Objective: To surgically implant a cannula into the third ventricle of the rat brain for the direct administration of substances.

Materials:

-

Adult male Wistar rats (250-300g)

-

Stereotaxic apparatus

-

Anesthetic (e.g., ketamine/xylazine cocktail)

-

Stainless steel guide cannula (22-gauge)

-

Dental acrylic cement

-

Miniature screws

-

Injection needle (28-gauge) connected to a microsyringe

-

This compound and ondansetron solutions in sterile saline

Procedure:

-

Anesthetize the rat and secure it in the stereotaxic apparatus.

-

Make a midline incision on the scalp to expose the skull.

-

Drill a small hole in the skull at the appropriate coordinates for the third ventricle (coordinates are determined based on a rat brain atlas, e.g., Paxinos and Watson).

-

Insert the guide cannula to the desired depth.

-

Secure the cannula to the skull using miniature screws and dental acrylic cement.

-

Allow the animal to recover for at least one week post-surgery.

-

For injections, gently restrain the conscious rat, remove the stylet from the guide cannula, and insert the injection needle.

-

Infuse the drug solution (e.g., m-CPBG or ondansetron) in a small volume (typically 1-5 µL) over a period of 1-2 minutes.

-

Replace the stylet after injection.

Blood Glucose Measurement

Objective: To quantify changes in blood glucose levels following experimental interventions.

Materials:

-

Glucometer and glucose test strips

-

Lancets or small gauge needles

-

Capillary tubes (optional)

Procedure:

-

Gently restrain the rat.

-

Make a small puncture at the tip of the tail vein using a lancet.

-

Collect a drop of blood onto the glucose test strip.

-

Record the blood glucose reading from the glucometer.

-

Repeat measurements at specified time points (e.g., 0, 15, 30, 60, 90, and 120 minutes) post-injection.

Discussion and Future Directions

The available evidence strongly indicates that this compound, through its agonist activity at central 5-HT3 receptors, is a potent inducer of hyperglycemia. The involvement of the CRH system provides a plausible mechanistic link between serotonergic stimulation and altered glucose metabolism. However, several areas warrant further investigation:

-

Elucidation of Downstream Pathways: The precise neural and hormonal pathways downstream of CRH activation that lead to increased hepatic glucose output require further characterization.

-

Direct Pancreatic Effects: In vitro studies using isolated pancreatic islets are needed to determine the direct effects of m-CPBG on insulin and glucagon secretion, independent of central nervous system input.

-

Interaction with AMPK Pathway: Given that other biguanides, like metformin, exert their effects through the activation of AMP-activated protein kinase (AMPK), it is crucial to investigate whether m-CPBG has any direct or indirect effects on this key metabolic regulator.

-

Relevance to Human Physiology: The translation of these findings from rodent models to human physiology and pathophysiology requires further investigation. Understanding the role of central 5-HT3 receptors in glucose homeostasis in humans could have implications for the development of novel therapeutic strategies for metabolic disorders.

Conclusion

This compound serves as a valuable pharmacological tool for investigating the role of the central serotonergic system, specifically 5-HT3 receptors, in the regulation of blood glucose. The induction of hyperglycemia via a mechanism involving the central CRH system, without a concomitant rise in insulin, highlights a complex interplay between neurotransmitter systems and metabolic control. Further research is necessary to fully elucidate the downstream signaling cascades and to explore the therapeutic potential of targeting this pathway in metabolic diseases.

References

- 1. Central 5-HT3 receptor stimulation by m-CPBG increases blood glucose in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Tapping into 5-HT3 Receptors to Modify Metabolic and Immune Responses | MDPI [mdpi.com]

- 3. Hyperglycemia induced by pharmacological activation of central serotonergic pathways depends on the functional integrity of brain CRH system and 5-HT3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Review of the direct and indirect effects of hyperglycemia on the HPA axis in T2DM and the co-occurrence of depression - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Studies on the Efficacy of m-CPBG Hydrochloride: A Technical Guide

Abstract

This technical guide provides an in-depth overview of the preliminary efficacy studies of m-CPBG hydrochloride, a selective serotonin (B10506) 3 (5-HT3) receptor agonist. It is intended for researchers, scientists, and drug development professionals interested in the pharmacology and potential therapeutic applications of this compound. This document details the mechanism of action of this compound, including its role as an allosteric modulator of heteromeric 5-HT3AB receptors. Quantitative data from in vitro and in vivo studies are presented in structured tables, and detailed experimental protocols for key assays are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a comprehensive understanding of the current research landscape surrounding this compound.

Introduction

m-Chlorophenylbiguanide (m-CPBG) hydrochloride is a potent and selective agonist of the 5-HT3 receptor, a ligand-gated ion channel.[1] The activation of 5-HT3 receptors, which are permeable to sodium, potassium, and calcium ions, leads to rapid neuronal depolarization.[2] These receptors are implicated in a variety of physiological processes, making them a target for therapeutic intervention in conditions such as nausea and vomiting, irritable bowel syndrome, and neurological disorders. This guide summarizes the foundational efficacy data for this compound, providing a critical resource for its further investigation and development.

Mechanism of Action

Selective Agonism at 5-HT3 Receptors

This compound acts as a selective agonist at 5-HT3 receptors. Binding of m-CPBG to the receptor's orthosteric site is thought to induce a conformational change that opens the ion channel.[3] Studies have shown that m-CPBG can potently displace radiolabeled antagonists from 5-HT3 receptors, indicating a high affinity for this site.[1]

Allosteric Modulation of 5-HT3AB Receptors